molecular formula C9H9Br2NO2 B052349 Methyl 3-amino-4,6-dibromo-2-methylbenzoate CAS No. 119916-05-1

Methyl 3-amino-4,6-dibromo-2-methylbenzoate

Cat. No.: B052349
CAS No.: 119916-05-1
M. Wt: 322.98 g/mol
InChI Key: RIVNCZOVJBGLIT-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,6-dibromo-2-methylbenzoate is an organic compound with the molecular formula C9H9Br2NO2. It is a derivative of benzoic acid and is characterized by the presence of amino and bromine substituents on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Mechanism of Action

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption . The impact of these properties on the compound’s bioavailability remains to be determined.

Action Environment

It is recommended that the compound be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4,6-dibromo-2-methylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-methylbenzoate, followed by nitration and subsequent reduction to introduce the amino group. The final product is obtained through esterification .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination and nitration reactions, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,6-dibromo-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4,6-dibromo-2-methylbenzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4,6-dibromo-2-methylbenzoate is unique due to the presence of both amino and bromine substituents, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 3-amino-4,6-dibromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-4-7(9(13)14-2)5(10)3-6(11)8(4)12/h3H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVNCZOVJBGLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1N)Br)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261411
Record name Methyl 3-amino-4,6-dibromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119916-05-1
Record name Methyl 3-amino-4,6-dibromo-2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119916-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4,6-dibromo-2-methyl-benzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-amino-4,6-dibromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-4,6-dibromo-2-methyl-benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4,6-dibromo-2-methylbenzoate
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